N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-di-2-biphenylyl-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide, commonly known as DBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBI is a member of the benzodiazepine family and has been found to exhibit anxiogenic effects in animal models, making it a promising candidate for the development of novel anxiolytic drugs.
Wirkmechanismus
DBI acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmission. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
DBI has been found to have a number of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the regulation of ion channels, and the inhibition of voltage-gated calcium channels. These effects contribute to the anxiolytic, anticonvulsant, and sedative properties of DBI.
Vorteile Und Einschränkungen Für Laborexperimente
DBI has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to bind specifically to the GABA-A receptor. However, DBI has some limitations, such as its low water solubility and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on DBI, including the development of novel anxiolytic drugs based on its structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders.
In conclusion, DBI is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its ability to modulate GABA-A receptor activity makes it a promising candidate for the development of novel anxiolytic drugs, and its anticonvulsant and sedative effects suggest potential therapeutic applications for neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of DBI and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of DBI involves the reaction of 2-biphenylamine with phthalic anhydride and isophthalic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Wissenschaftliche Forschungsanwendungen
DBI has been extensively studied in the field of neuroscience due to its potential as an anxiolytic drug. It has been found to bind to the GABA-A receptor, which is the target of many clinically used anxiolytics such as benzodiazepines. DBI has also been shown to have anticonvulsant and sedative effects in animal models.
Eigenschaften
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-phenylphenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H27N3O4/c44-37(41-35-21-11-9-17-31(35)26-13-3-1-4-14-26)28-23-29(25-30(24-28)43-39(46)33-19-7-8-20-34(33)40(43)47)38(45)42-36-22-12-10-18-32(36)27-15-5-2-6-16-27/h1-25H,(H,41,44)(H,42,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAHPHEXVDHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)NC6=CC=CC=C6C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386027 |
Source
|
Record name | STK295996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-di(biphenyl-2-yl)-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide | |
CAS RN |
5540-36-3 |
Source
|
Record name | STK295996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.